molecular formula C26H30FN3O2S B2638316 N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE CAS No. 690639-96-4

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE

Cat. No.: B2638316
CAS No.: 690639-96-4
M. Wt: 467.6
InChI Key: ALGFONOIJDGYHL-UHFFFAOYSA-N
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Description

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a fluorophenyl group, a hydroxyethyl piperazine, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Hydroxyethyl Piperazine: This involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions to introduce the hydroxyethyl group.

    Coupling Reactions: The fluorophenyl intermediate is then coupled with the hydroxyethyl piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Final Coupling: The thiophene intermediate is then coupled with the benzamide moiety under suitable conditions to form the final compound.

Chemical Reactions Analysis

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophene rings, using reagents like halogens or nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)-2-bromobenzamide: This compound has a similar fluorophenyl and benzamide structure but lacks the thiophene and piperazine moieties.

    N-(4-Fluorophenyl)-3-bromobenzamide: Similar to the previous compound but with a different position of the bromine atom on the benzamide ring.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and are structurally related to the thiophene ring in the target compound.

Properties

IUPAC Name

N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGFONOIJDGYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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